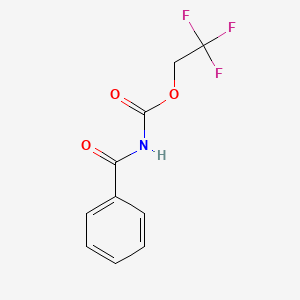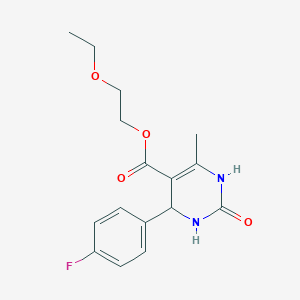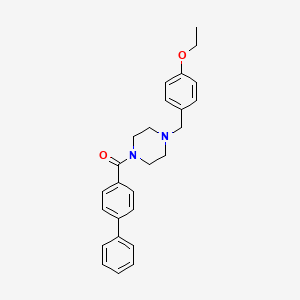
2,2,2-trifluoroethyl benzoylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl benzoylcarbamate (TFEBC) is a chemical compound that is used in scientific research. It is a carbamate derivative that is often used as a reagent in organic synthesis. TFEBC has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl benzoylcarbamate is not well understood. However, it is believed to act as a carbamate inhibitor, blocking the activity of certain enzymes. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2,2,2-trifluoroethyl benzoylcarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2,2-trifluoroethyl benzoylcarbamate in lab experiments is its versatility. It can be used in a variety of applications, including organic synthesis and medicinal chemistry. However, there are also limitations to its use. 2,2,2-trifluoroethyl benzoylcarbamate can be difficult to handle due to its toxicity, and it can also be expensive.
Direcciones Futuras
There are several future directions for research involving 2,2,2-trifluoroethyl benzoylcarbamate. One area of interest is the development of new prodrugs for the treatment of cancer. 2,2,2-trifluoroethyl benzoylcarbamate has also been shown to have potential in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2,2,2-trifluoroethyl benzoylcarbamate and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2,2,2-trifluoroethyl benzoylcarbamate is a versatile chemical compound that has potential applications in a variety of scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,2,2-trifluoroethyl benzoylcarbamate in the field of medicinal chemistry and other areas of scientific research.
Métodos De Síntesis
2,2,2-trifluoroethyl benzoylcarbamate can be synthesized using a variety of methods. One common method involves the reaction of benzoyl chloride with TFE amine in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to form 2,2,2-trifluoroethyl benzoylcarbamate. Another method involves the reaction of TFE amine with benzoyl isocyanate in the presence of a base.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl benzoylcarbamate has been used in a variety of scientific research applications. One of the most promising applications is in the field of medicinal chemistry. 2,2,2-trifluoroethyl benzoylcarbamate has been shown to have potential as a prodrug for the treatment of cancer. It has also been used as a reagent in the synthesis of various pharmaceuticals.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)6-17-9(16)14-8(15)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKQWMBIXWDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-benzoylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)



![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)